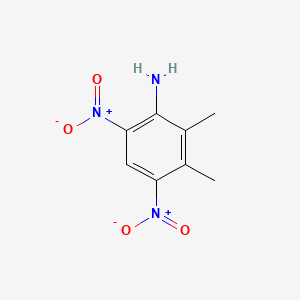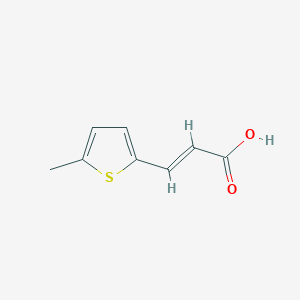
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-
Descripción general
Descripción
“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is a chemical compound with the CAS Number: 70329-36-1 . Its IUPAC name is (E)-3-(5-methyl-1H-1lambda3-thiophen-2-yl)acrylic acid . The compound has a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5,11H,1H3,(H,9,10)/b5-4+ . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Conformational Analysis
- The conformations of compounds similar to 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, such as E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, were investigated using NMR spectroscopy in different solvents. The study found no conformational preferences irrespective of the solvent or the moiety being investigated (Forgó, Felfoeldi, & Pálinkó, 2005).
Hydrogen Bonding and Aggregation Behavior
- Propenoic acid stereoisomers, including those substituted with thienyl and/or phenyl groups, exhibit specific aggregation behavior influenced by hydrogen bonding. FT-IR spectroscopy and computational methods have shown the presence of O H⋯O and C H⋯S hydrogen bonds in these compounds (Csankó, Illés, Felfoeldi, Kiss, Sipos, & Pálinkó, 2011).
Polarographic Investigations
- Polarographic studies on α,β-unsaturated ketones, such as 1-(2-thienyl)-3-phenyl-2-propenones, reveal distinct electron reduction behavior in acidic and alkaline solutions. These studies are crucial for understanding the electroreduction mechanisms of these compounds (Katiyar, Lalithambika, & Joshi, 1974).
Photocyclization Studies
- The photocyclization of compounds structurally related to 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, such as 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones, has been investigated. This study provides insights into the synthesis of complex molecules through photochemical reactions (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Propiedades
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAQQYXASUJOT-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



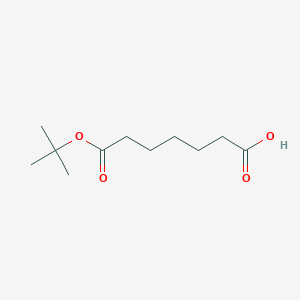
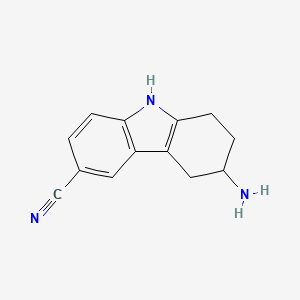
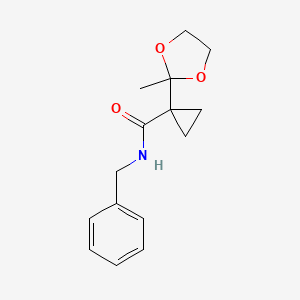
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
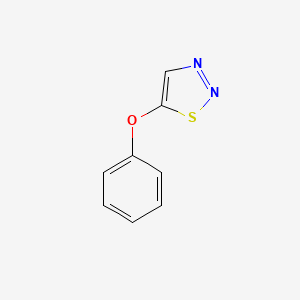

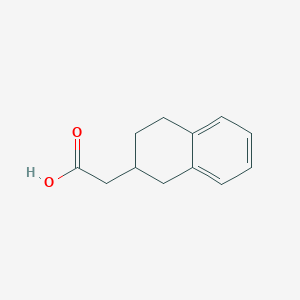
![Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-](/img/structure/B3104329.png)
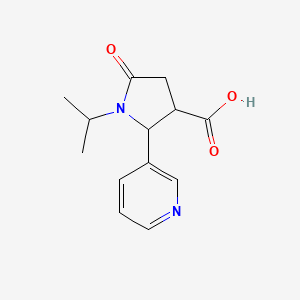


![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
